3-(4-bromophenyl)-5-ethyl-9-methyl-7H-furo[3,2-g]chromen-7-one
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Overview
Description
3-(4-bromophenyl)-5-ethyl-9-methyl-7H-furo[3,2-g]chromen-7-one is a synthetic organic compound that belongs to the class of furochromenes. This compound is characterized by its unique structure, which includes a bromophenyl group, an ethyl group, and a methyl group attached to a furochromene core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-5-ethyl-9-methyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furochromene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide.
Addition of the ethyl and methyl groups: These groups can be introduced through alkylation reactions using ethyl and methyl halides in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-5-ethyl-9-methyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(4-bromophenyl)-5-ethyl-9-methyl-7H-furo[3,2-g]chromen-7-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-5-ethyl-9-methyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating enzyme activity.
Interacting with receptors: Modulating receptor function and signaling pathways.
Affecting cellular processes: Influencing cell proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
3-(4-bromophenyl)-5-ethyl-9-methyl-7H-furo[3,2-g]chromen-7-one can be compared with other similar compounds, such as:
3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Known for its liquid crystalline properties.
3-(4-bromophenyl)-7-hydroxy-4-methyl-2H-chromen-2-one: Studied for its biological activities.
4-(4-bromophenyl)-thiazol-2-amine derivatives: Investigated for their antifungal and antimicrobial properties.
Properties
Molecular Formula |
C20H15BrO3 |
---|---|
Molecular Weight |
383.2 g/mol |
IUPAC Name |
3-(4-bromophenyl)-5-ethyl-9-methylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C20H15BrO3/c1-3-12-8-18(22)24-20-11(2)19-16(9-15(12)20)17(10-23-19)13-4-6-14(21)7-5-13/h4-10H,3H2,1-2H3 |
InChI Key |
YGHCJJRIUMESHC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Br)C |
Origin of Product |
United States |
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